molecular formula C28H24ClN3O3 B11229276 N-(3-chloro-2-methylphenyl)-2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide

N-(3-chloro-2-methylphenyl)-2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide

Cat. No.: B11229276
M. Wt: 486.0 g/mol
InChI Key: SDWSWQOJUPECNJ-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a chloro-methylphenyl group with a dihydroisoquinolinylcarbonyl-oxoquinolinyl moiety, making it a subject of interest for researchers exploring new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Intermediate: The initial step involves the preparation of 3-chloro-2-methylphenylamine through the chlorination of 2-methylphenylamine.

    Coupling Reaction: The intermediate is then coupled with 4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinoline using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Acetylation: The final step involves acetylation of the coupled product to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, N-(3-chloro-2-methylphenyl)-2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide may exhibit interesting bioactivity, making it a candidate for drug discovery and development. It could potentially interact with various biological targets, leading to therapeutic effects.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. Its structure suggests potential as an anti-inflammatory, anticancer, or antimicrobial agent, although detailed studies would be required to confirm these activities.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other proteins involved in disease pathways. The pathways affected could range from signal transduction to metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, N-(3-chloro-2-methylphenyl)-2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide features a more complex structure with additional functional groups. This complexity can lead to unique chemical reactivity and potentially novel biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H24ClN3O3

Molecular Weight

486.0 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-oxoquinolin-1-yl]acetamide

InChI

InChI=1S/C28H24ClN3O3/c1-18-23(29)10-6-11-24(18)30-26(33)17-32-25-12-5-4-9-21(25)22(15-27(32)34)28(35)31-14-13-19-7-2-3-8-20(19)16-31/h2-12,15H,13-14,16-17H2,1H3,(H,30,33)

InChI Key

SDWSWQOJUPECNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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